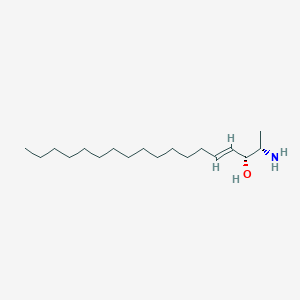

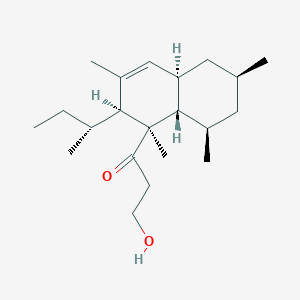

(2S,3R)-2-Amino-4-Octadecen-3-ol

Übersicht

Beschreibung

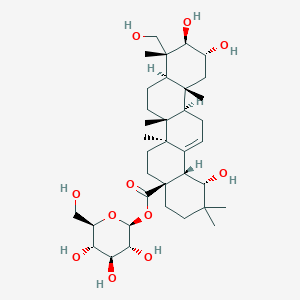

1-Desoxy-Sphingosin (m18:1(4E)) ist ein atypisches Sphingolipid, das eine Doppelbindung an der nativen 4E-Position enthält. Es entsteht, wenn Serinpalmitoyltransferase während der Sphingolipidsynthese Palmitoyl-CoA mit Alanin anstelle von Serin kondensiert . Diese Verbindung wurde in erhöhten Plasmaspiegeln bei Patienten mit chronisch idiopathischer axonaler Neuropathie und diabetischer distaler symmetrischer Polyneuropathie gefunden .

Herstellungsmethoden

1-Desoxy-Sphingosin (m18:1(4E)) wird durch den Abbau von 1-Desoxyceramid in Gegenwart des Enzyms Ceramidase synthetisiert . Der Syntheseweg beinhaltet die Kondensation von Palmitoyl-CoA mit Alanin anstelle von Serin . Die Verbindung ist in kristalliner fester Form erhältlich und kann in Lösungsmitteln wie DMF, DMSO und Ethanol gelöst werden .

Wissenschaftliche Forschungsanwendungen

1-Desoxy-Sphingosin (m18:1(4E)) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

1-Desoxy-Sphingosin (m18:1(4E)) übt seine Wirkungen aus, indem es in den Sphingolipidstoffwechsel eingreift. Es wird durch Cytochrom-P450-Enzyme metabolisiert, was zur Bildung zytotoxischer Metaboliten führt . Diese Metaboliten können Zellstress und Apoptose induzieren, insbesondere in Neuronen . Der Wirkmechanismus der Verbindung beinhaltet die gezielte Ansprache spezifischer molekularer Signalwege im Zusammenhang mit dem Lipidstoffwechsel und der zellulären Homöostase .

Wirkmechanismus

Target of Action

The primary target of 1-deoxysphingosine (M18) is the sphingosine-1-phosphate receptor 1 (S1P1), which plays an essential role in lymphocyte circulation . The compound interacts with this receptor to modulate lymphocyte circulation and exhibit immunosuppressive activity .

Mode of Action

1-deoxysphingosine (M18) acts as a functional antagonist at S1P1 . It modulates lymphocyte circulation, leading to a potent immunosuppressive activity . This interaction with S1P1 and the resulting changes in lymphocyte circulation are key to its mode of action.

Biochemical Pathways

1-deoxysphingosine (M18) is formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . It lacks the C1-hydroxyl group necessary for canonical degradation, however, it is metabolized by the cytochrome P450 (CYP) subfamilies CYP4A and CYP4F in MEF cells .

Pharmacokinetics

It is known that it is metabolized by the cytochrome p450 (cyp) subfamilies cyp4a and cyp4f in mef cells . This metabolism could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 1-deoxysphingosine (M18)'s action are primarily related to its immunosuppressive activity. By acting as a functional antagonist at S1P1 and modulating lymphocyte circulation, it exhibits a potent immunosuppressive activity .

Vorbereitungsmethoden

1-Deoxysphingosine (m18:1(4E)) is synthesized by the catabolism of 1-deoxyceramide in the presence of the ceramidase enzyme . The synthetic route involves the condensation of palmitoyl-CoA with alanine instead of serine . The compound is available in crystalline solid form and can be dissolved in solvents like DMF, DMSO, and ethanol .

Analyse Chemischer Reaktionen

1-Desoxy-Sphingosin (m18:1(4E)) unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Es wird über einen Cytochrom-P450-abhängigen Weg metabolisiert . Die Struktur der Verbindung, die eine Doppelbindung an der 4E-Position enthält, ermöglicht es ihr, an Reaktionen teilzunehmen, die typisch für ungesättigte Sphingolipide sind . Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel und Reduktionsmittel, die zur Bildung verschiedener Metaboliten führen .

Vergleich Mit ähnlichen Verbindungen

1-Desoxy-Sphingosin (m18:1(4E)) ist aufgrund seiner atypischen Struktur und seines Bildungsweges einzigartig. Ähnliche Verbindungen sind:

1-Desoxy-Sphinganin: Fehlt die Doppelbindung an der 4E-Position und wird über einen ähnlichen Weg gebildet.

N-C12-Desoxymethyl-Sphingosin: Ein weiteres atypisches Sphingolipid mit einer anderen Kettenlänge.

N-C16-Desoxymethyl-Sphingosin: Ähnlich wie 1-Desoxy-Sphingosin, aber mit einer längeren Kohlenstoffkette.

Diese Verbindungen teilen sich ähnliche Stoffwechselwege, unterscheiden sich aber in ihren strukturellen Merkmalen und biologischen Wirkungen .

Eigenschaften

IUPAC Name |

(E,2S,3R)-2-aminooctadec-4-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZREXGWPJFRJAJU-SWESGNQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H37NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

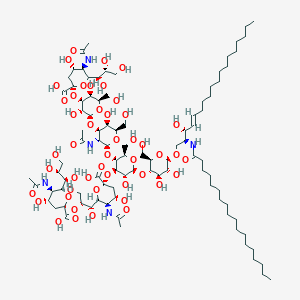

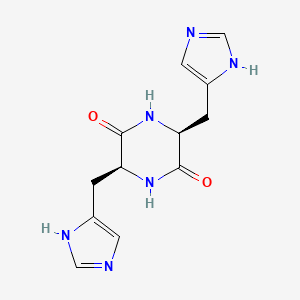

![[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(2R,3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1255976.png)

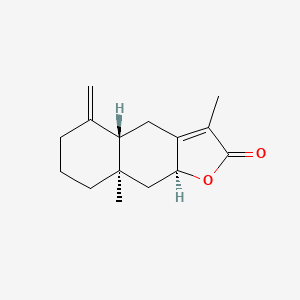

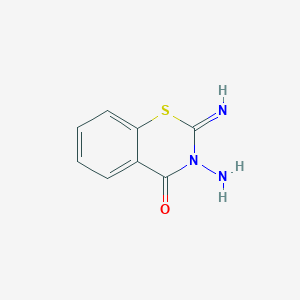

![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)

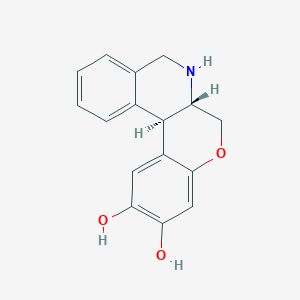

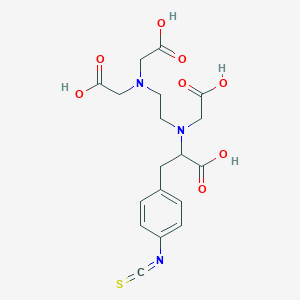

![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinolin-7-ol](/img/structure/B1255991.png)